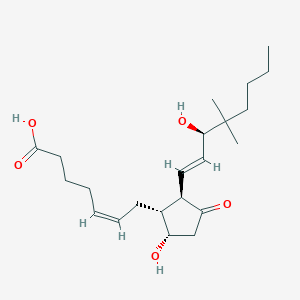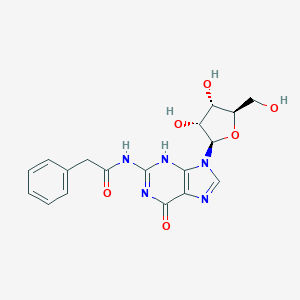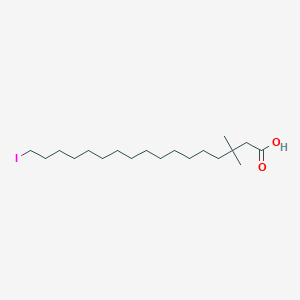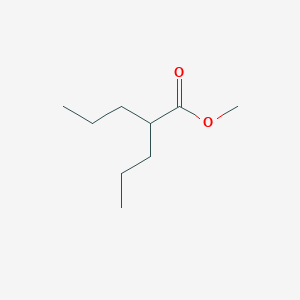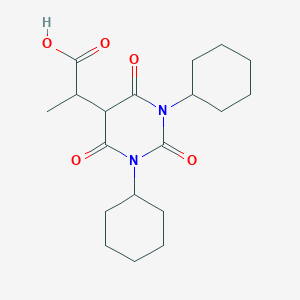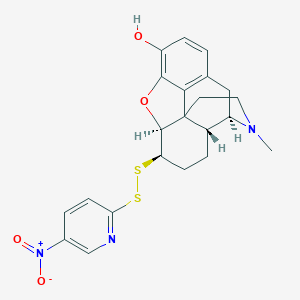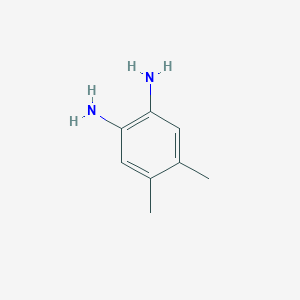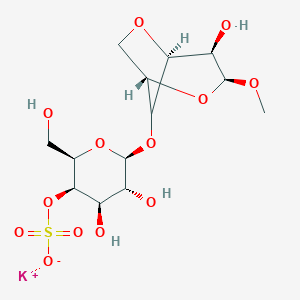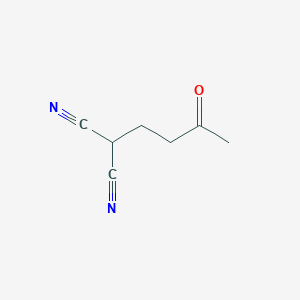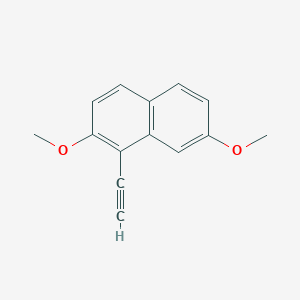
1-Ethynyl-2,7-dimethoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-2,7-dimethoxynaphthalene (EDN) is a chemical compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. EDN is known for its unique properties, which make it an excellent candidate for a wide range of research studies.
作用机制
The mechanism of action of 1-Ethynyl-2,7-dimethoxynaphthalene involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. When 1-Ethynyl-2,7-dimethoxynaphthalene binds to these molecules, it undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and concentration of the biological molecule.
生化和生理效应
1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 1-Ethynyl-2,7-dimethoxynaphthalene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethynyl-2,7-dimethoxynaphthalene in lab experiments is its high sensitivity and selectivity for biological molecules. Its fluorescence properties make it an excellent tool for detecting and quantifying these molecules. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene is relatively easy to synthesize, and its cost is relatively low.
One of the limitations of 1-Ethynyl-2,7-dimethoxynaphthalene is its potential toxicity. At high concentrations, it can be toxic to cells and may interfere with cellular processes. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene may have limited applicability in certain research areas, such as neuroscience, where other fluorescent probes may be more suitable.
未来方向
There are several future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for 1-Ethynyl-2,7-dimethoxynaphthalene, particularly in the field of medicine. For example, 1-Ethynyl-2,7-dimethoxynaphthalene may have potential as a diagnostic tool for certain diseases, such as cancer. Additionally, research may focus on the development of new derivatives of 1-Ethynyl-2,7-dimethoxynaphthalene that have improved properties and applicability in different research areas.
Conclusion
In conclusion, 1-Ethynyl-2,7-dimethoxynaphthalene is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its unique properties, including its high sensitivity and selectivity for biological molecules, make it an excellent tool for detecting and quantifying these molecules. While there are limitations to its use, the future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene are promising, and it is likely to continue to be an important compound in scientific research.
合成方法
The synthesis of 1-Ethynyl-2,7-dimethoxynaphthalene involves the reaction of 2,7-dimethoxy-1-naphthol with acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high-quality product. The purity of the synthesized 1-Ethynyl-2,7-dimethoxynaphthalene can be improved by recrystallization from a suitable solvent.
科学研究应用
1-Ethynyl-2,7-dimethoxynaphthalene has been extensively used in scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a fluorescent probe for the detection of biological molecules, such as proteins, nucleic acids, and lipids. 1-Ethynyl-2,7-dimethoxynaphthalene is also used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.
属性
CAS 编号 |
130817-79-7 |
|---|---|
产品名称 |
1-Ethynyl-2,7-dimethoxynaphthalene |
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
1-ethynyl-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |
InChI 键 |
NNBINVCZPJUFLU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
规范 SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
其他 CAS 编号 |
130817-79-7 |
同义词 |
1-ethynyl-2,7-dimethoxynaphthalene EDMN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



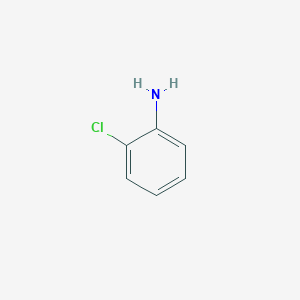

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

